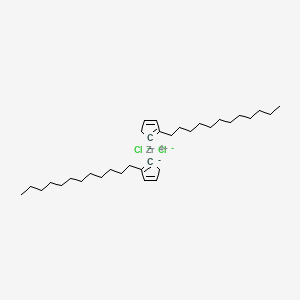
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride
Descripción
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium center coordinated to a substituted cyclopentadienyl ligand and two chloride ions. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The presence of the dodecyl group on the cyclopentadienyl ring introduces unique steric and electronic properties, making this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
191803-23-3 |
|---|---|
Fórmula molecular |
C34H58Cl2Zr |
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
2-dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12,15H,2-11,13-14H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
KMXQXXVVCKGOJL-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCC1=[C-]CC=C1.CCCCCCCCCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
SMILES canónico |
CCCCCCCCCCCCC1=[C-]CC=C1.CCCCCCCCCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with a pre-formed 2-dodecylcyclopenta-1,3-diene ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium center. Common solvents for this reaction include tetrahydrofuran (THF) or toluene, and the reaction is often performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Polymerization Reactions: This compound can act as a catalyst in the polymerization of olefins, producing high molecular weight polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like THF.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Polymerization Reactions: The compound is often used in conjunction with co-catalysts like methylaluminoxane (MAO) under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted zirconium complexes with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the zirconium complex.
Polymerization Reactions: High molecular weight polyolefins with specific properties.
Aplicaciones Científicas De Investigación
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the zirconium center to various substrates, facilitating their transformation through catalytic processes. The cyclopentadienyl ligand stabilizes the zirconium center, allowing it to undergo various redox and substitution reactions. The dodecyl group on the cyclopentadienyl ring can influence the reactivity and selectivity of the compound by introducing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: A well-known metallocene with similar catalytic properties but lacking the dodecyl substitution.
Dichlorodicyclopentadienylzirconium: Another zirconium-based metallocene with different steric and electronic properties.
Uniqueness
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to the presence of the dodecyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in applications where specific reactivity and selectivity are required, such as in the synthesis of complex organic molecules and the production of specialty polymers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


